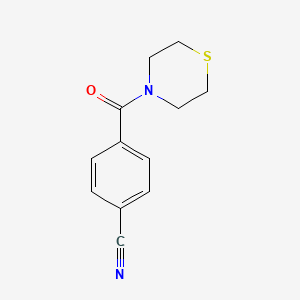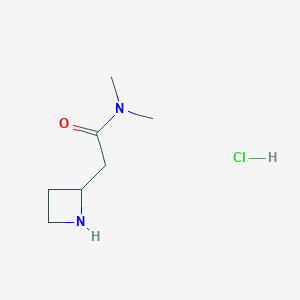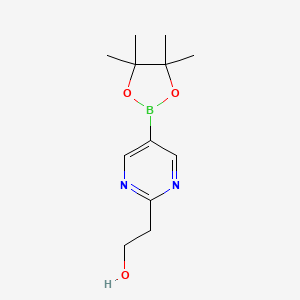
4-(Thiomorpholine-4-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiomorpholine-4-carbonyl)benzonitrile is an organic compound with the molecular formula C12H12N2OS It is characterized by the presence of a thiomorpholine ring attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiomorpholine-4-carbonyl)benzonitrile typically involves the reaction of thiomorpholine with benzonitrile under specific conditions. One common method is the nucleophilic substitution reaction where thiomorpholine is reacted with a benzonitrile derivative in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Thiomorpholine-4-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
4-(Thiomorpholine-4-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Thiomorpholine-4-carbonyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and benzonitrile moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Thiomorpholine-4-carbonitrile
- Piperazine-1,4-dicarbonitrile
Comparison
4-(Thiomorpholine-4-carbonyl)benzonitrile is unique due to the presence of both the thiomorpholine ring and the benzonitrile moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H12N2OS |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
4-(thiomorpholine-4-carbonyl)benzonitrile |
InChI |
InChI=1S/C12H12N2OS/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-8H2 |
Clave InChI |
ONPONVURRJIEAG-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14781051.png)
![2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781057.png)
![2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B14781061.png)

![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781071.png)
![[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14781072.png)
![5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine](/img/structure/B14781075.png)

![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)



